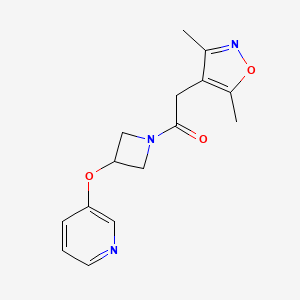
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone, also known as DPI 3290, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has focused on the synthesis of compounds with structural features similar to the specified chemical, exploring their biological activities. For instance, novel compounds synthesized from reactions involving similar ketones have shown significant anti-inflammatory, analgesic, and anticonvulsant activities. These activities suggest potential therapeutic applications in treating conditions associated with pain, inflammation, and seizures (El-Sawy et al., 2014).
Antimicrobial and Antitubercular Activities
Analogous compounds have been evaluated for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings indicate a promising avenue for the development of new antibacterial and antituberculosis agents, which is crucial given the rising resistance to current antibiotics and the global burden of tuberculosis (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Further research into compounds with azetidinone skeletons, similar to the core structure of interest, has highlighted their potential as central nervous system (CNS) active agents. These compounds demonstrated antidepressant and nootropic (cognitive-enhancing) activities, suggesting a potential for developing treatments for depression and cognitive disorders (Thomas et al., 2016).
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)6-15(19)18-8-13(9-18)20-12-4-3-5-16-7-12/h3-5,7,13H,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHTZTXXKIMUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


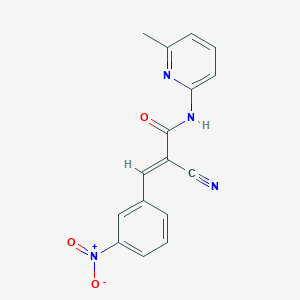
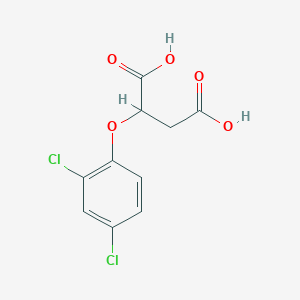
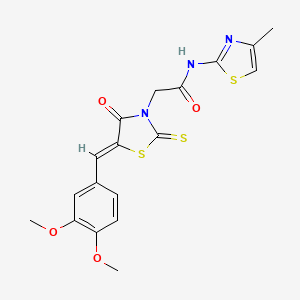
![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)
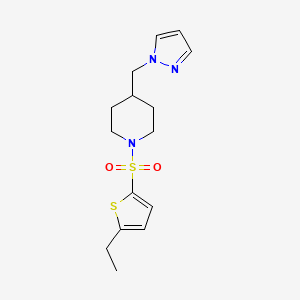
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)
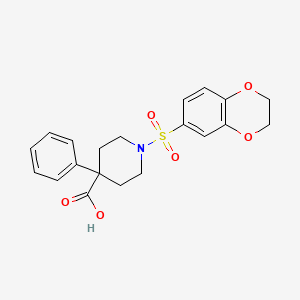
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)